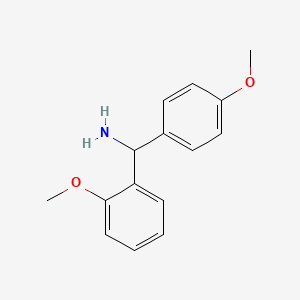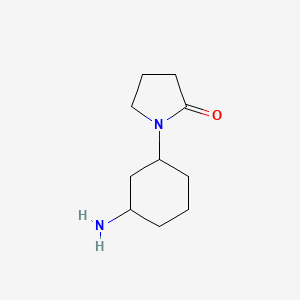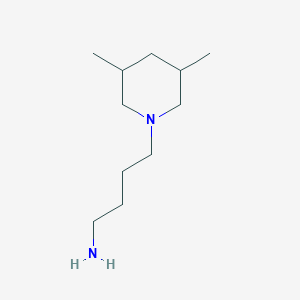![molecular formula C12H18N2O2 B3198765 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide CAS No. 1016521-84-8](/img/structure/B3198765.png)
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
説明
“2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide” is 1S/C12H18N2O2/c1-3-10(13)9-6-4-5-7-11(9)16-8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3, (H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a predicted boiling point of approximately 392.2 °C at 760 mmHg , and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be n 20D 1.53 .科学的研究の応用
Allosteric Modifiers of Hemoglobin
- Compounds structurally related to 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide have been investigated for their ability to modify the oxygen affinity of human hemoglobin. These modifications can have potential applications in clinical or biological areas like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Beta 3-Adrenergic Agonists for Brown Adipose Tissue and Thermogenesis
- Similar compounds have been identified as selective beta 3-adrenergic agonists, stimulating brown adipose tissue and thermogenesis, and showing potential for the treatment of obesity and diabetes (Howe, Rao, Holloway, & Stribling, 1992).
Reactions with Nucleophiles
- The chemical behavior, especially reactions with nucleophiles, of compounds like phenyl N-methylacetimidate, which shares a functional group with 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, has been studied. Such research is significant in organic chemistry and chemical biology (Pocker, Beug, & Stephens, 1974).
Radioreceptor Assay for Beta-Adrenoceptor Antagonists
- Structurally related compounds have been used in radioreceptor assays to measure serum drug levels of beta-adrenoceptor antagonists, supporting clinical trials and pharmacological research (Stern, 1984).
Synthesis and Anticonvulsant Activity
- Phenoxyacetamides, structurally similar to 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, have been synthesized and evaluated for potential anticonvulsant activity. These compounds show potential in the development of new treatments for convulsive disorders (Pańczyk et al., 2018).
Hemoglobin Oxygen Affinity
- The synthesis and investigation of effects of compounds on hemoglobin's affinity for oxygen is another area of interest. Understanding these relationships can aid in medical research and therapy development (Lalezari & Lalezari, 1989).
Safety and Hazards
特性
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10(13)9-6-4-5-7-11(9)16-8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOEEOJHLKCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



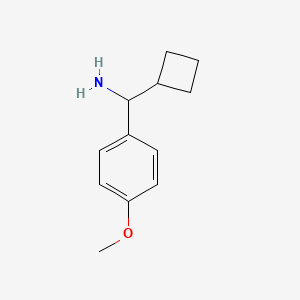
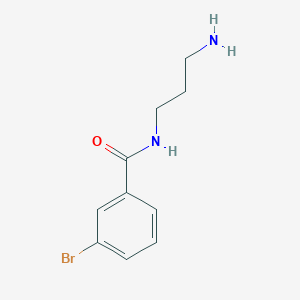


![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
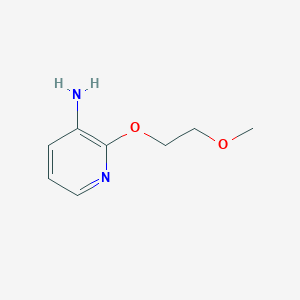
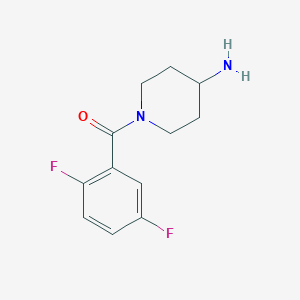

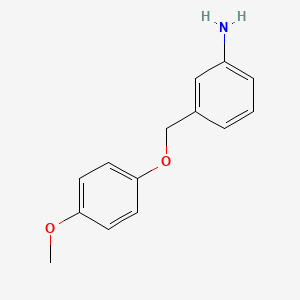
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)
